molecular formula C16H23ClN2O2 B1447721 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride CAS No. 928034-35-9

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Cat. No. B1447721
CAS RN: 928034-35-9
M. Wt: 310.82 g/mol
InChI Key: MXEVIUDORUFDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C16H23ClN2O2 . It is used for research and testing purposes .


Molecular Structure Analysis

The molecular weight of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is approximately 310.819 Da . The monoisotopic mass is 310.144806 Da .


Physical And Chemical Properties Analysis

The molecular formula of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is C16H23ClN2O2 . Its molecular weight is approximately 310.82 g/mol.

Scientific Research Applications

Carbamazepine and Its Medical Applications

Carbamazepine (CBZ) is a compound extensively used in the treatment of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and neuropathic pain. Its efficacy and safety profile have been established over decades of clinical use and research.

  • Antiepileptic Drug Development : CBZ has been a cornerstone in the treatment of epilepsy, with research focusing on its efficacy across various types of seizures. It's the first noncompetitive AMPA receptor antagonist approved as adjunctive treatment in patients with partial-onset seizures, demonstrating effectiveness in controlling secondarily generalized seizures at certain doses (V. Franco et al., 2014)[https://consensus.app/papers/perspective-perampanel-carbamazepine-generalized-franco/6d1c1ce18b3e5a23ae480b980e36d740/?utm_source=chatgpt].

  • Environmental Impact and Removal Technologies : The presence of CBZ in water bodies has raised concerns about its environmental impact, leading to studies on its removal using activated carbon and biochar. These methods aim to increase the circularity in water treatments, addressing the challenges of CBZ pollution (María Alejandra Décima et al., 2021)[https://consensus.app/papers/review-removal-carbamazepine-aqueous-solution-using-décima/a27955e4a568509da56096ca1dfc86cd/?utm_source=chatgpt].

  • Adverse Drug Reactions and Pharmacogenetics : Understanding CBZ-induced adverse drug reactions (ADRs) is critical for safer treatment outcomes. The role of CBZ-10,11-epoxide in the mechanism underlying ADRs induced by CBZ has been highlighted, along with the importance of pharmacogenetics in improving therapy safety (I. Fricke-Galindo et al., 2018)[https://consensus.app/papers/carbamazepine-drug-reactions-frickegalindo/34459f9663ae58a0af3af6ce99843ae0/?utm_source=chatgpt].

  • Comparative Clinical Trials : The use of CBZ in comparative trials with new antiepileptic drugs shows its continued relevance in evaluating drug efficacy and tolerability, emphasizing the need for trials that closely mimic clinical practice conditions (S. Arroyo & Josemir W Sander, 1999)[https://consensus.app/papers/carbamazepine-trials-arroyo/1ed450fdbdd859588d69d1bf2d5ab19c/?utm_source=chatgpt].

Safety and Hazards

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is intended for research and testing purposes only . It is not suitable for use as a medical drug, food, or household item .

properties

IUPAC Name

benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16;/h1-3,5-6,17H,4,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVIUDORUFDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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